molecular formula C22H21N3OS B2384143 2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 896046-03-0

2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B2384143
CAS No.: 896046-03-0
M. Wt: 375.49
InChI Key: XNYANPGFSWQZLJ-UHFFFAOYSA-N
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Description

2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring substituted with a 4-ethylphenyl group and a thioether linkage to an indolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazine Ring: Starting from a suitable precursor, such as a substituted hydrazine and a diketone, the pyridazine ring is formed through cyclization.

    Substitution with 4-Ethylphenyl Group: The pyridazine ring is then functionalized with a 4-ethylphenyl group using electrophilic aromatic substitution.

    Thioether Formation: The thioether linkage is introduced by reacting the pyridazine derivative with a thiol compound.

    Indolinone Attachment: Finally, the indolinone moiety is attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The pyridazine ring can be reduced to a dihydropyridazine derivative.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-Phenylpyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone
  • 2-((6-(4-Methylphenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone

Uniqueness

The presence of the 4-ethylphenyl group in 2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone may confer unique properties such as increased lipophilicity or specific binding interactions, distinguishing it from similar compounds.

Biological Activity

The compound 2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and other relevant pharmacological effects.

Structural Characteristics

The compound features a pyridazine core linked to an ethylphenyl group and an indolin moiety. Its structural formula can be represented as follows:

C23H23N5O2S\text{C}_{23}\text{H}_{23}\text{N}_5\text{O}_2\text{S}

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Pyridazine Core : Cyclization of hydrazine derivatives with pyridazine derivatives.
  • Substitution Reaction : Introduction of the ethylphenyl group via a substitution reaction with an ethylphenyl halide.
  • Thioether Formation : Reaction with thiol compounds to form the thioether linkage.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit promising anticancer activity.

  • Cell Line Studies : In vitro assays on various human cancer cell lines (e.g., MCF7, HCT116, A431) reveal significant antiproliferative effects. For instance, certain analogs show IC50 values lower than those of standard treatments like 5-fluorouracil .
CompoundCell LineIC50 (µM)Reference
6mHCT1163.236
6mA4312.434
6fMCF74.111

The biological activity is attributed to several mechanisms:

  • Apoptosis Induction : Flow cytometry analyses indicate that these compounds promote apoptosis in cancer cells, leading to cell death.
  • Multi-targeted Inhibition : Some synthesized agents demonstrate inhibitory effects on key signaling pathways, including EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis .

Other Pharmacological Activities

In addition to anticancer properties, there is emerging data suggesting potential antiviral activity against SARS-CoV-2 in related compounds . This highlights the versatility of the compound's biological profile.

Case Studies

Several case studies have been documented regarding the efficacy of similar compounds:

  • Case Study on Antiproliferation : A study evaluated a series of pyridazine derivatives for their antiproliferative effects against various cancer cell lines. The most potent derivative exhibited an IC50 significantly lower than standard chemotherapeutics, suggesting its potential as a lead compound for further development .
  • Antiviral Activity Assessment : Another study focused on the antiviral properties of related indolin derivatives against viral infections, demonstrating considerable efficacy compared to established antiviral agents .

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS/c1-2-16-7-9-17(10-8-16)19-11-12-21(24-23-19)27-15-22(26)25-14-13-18-5-3-4-6-20(18)25/h3-12H,2,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYANPGFSWQZLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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